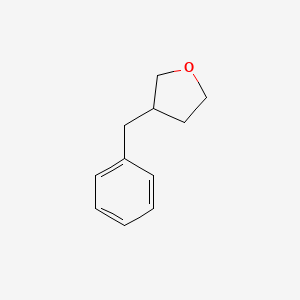
3-Benzyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyltetrahydrofuran is an organic compound with the molecular formula C11H14O. It is a derivative of tetrahydrofuran, where a benzyl group is attached to the third carbon of the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzyl alcohol with tetrahydrofuran in the presence of a strong acid can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specifics of industrial methods are often proprietary, but they generally aim to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Wissenschaftliche Forschungsanwendungen
3-Benzyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound, with studies investigating its interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-benzyltetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A simpler analog without the benzyl group, commonly used as a solvent in organic reactions.
2-Benzyltetrahydrofuran: Similar structure but with the benzyl group attached to the second carbon.
4-Benzyltetrahydrofuran: Another analog with the benzyl group on the fourth carbon.
Uniqueness: 3-Benzyltetrahydrofuran is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other tetrahydrofuran derivatives and valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
5368-63-8 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-benzyloxolane |
InChI |
InChI=1S/C11H14O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11H,6-9H2 |
InChI-Schlüssel |
PMXWKVSABVAGCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



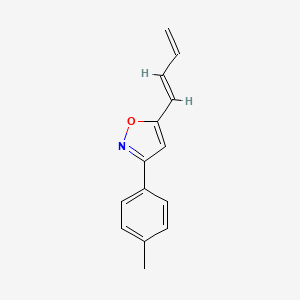
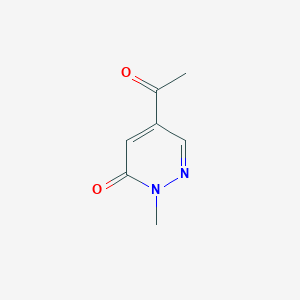

![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)


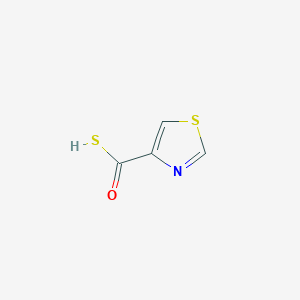

![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
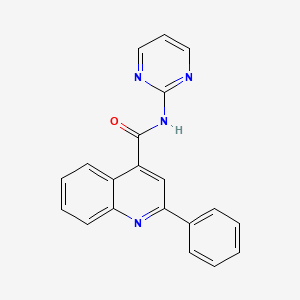

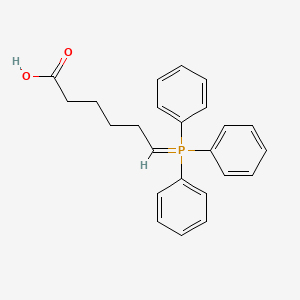
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)
